molecular formula C10H19NO3 B180976 Tert-butyl 3-hydroxypent-4-enylcarbamate CAS No. 108998-71-6

Tert-butyl 3-hydroxypent-4-enylcarbamate

Cat. No.: B180976
CAS No.: 108998-71-6
M. Wt: 201.26 g/mol
InChI Key: NBHOKBUVSSOLQY-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxypent-4-enylcarbamate: is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a pentenyl chain. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxypent-4-enylcarbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypent-4-enyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxypent-4-enylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Triethylamine, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxypent-4-enylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the design of enzyme inhibitors and probes for biochemical assays .

Medicine: It is investigated for its role in the development of new pharmaceuticals, particularly as a prodrug or a pharmacophore in drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxypent-4-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxyl group and the pentenyl chain contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-hydroxypent-4-enylcarbamate is unique due to the presence of both a hydroxyl group and a pentenyl chain, which confer distinct reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-(3-hydroxypent-4-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-8(12)6-7-11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHOKBUVSSOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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